![molecular formula C14H9N3O4 B2985718 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-92-1](/img/structure/B2985718.png)
2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrimidine derivatives family[_{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... This compound features a pyrimidine ring substituted with phenyl and carboxylic acid groups, making it a valuable candidate in various scientific research applications[{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo[4,3−a ...](https://link.springer.com/article/10.1007/s40995-024-01685-x). One common method includes the condensation of phenylaminoacetic acid with urea under acidic conditions[{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a .... The reaction proceeds through cyclization and subsequent oxidation steps to yield the desired compound[{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors that maintain precise temperature and pH control to ensure high yield and purity[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a .... Continuous flow chemistry techniques are often employed to enhance efficiency and safety[{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH)[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction reactions can produce amines or alcohols.
Substitution reactions often result in the formation of different substituted pyrimidines.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Biology: It is used in studying enzyme inhibition and protein interactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Medicine: Potential therapeutic applications include anticancer and anti-inflammatory activities[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Industry: It is utilized in the development of new materials and chemical processes[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Pathways Involved: The compound may inhibit or activate pathways related to cell growth, apoptosis, and inflammation[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Comparison with Similar Compounds
7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid[_{{{CITATION{{{_4{7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido 2,3-
2,3-dioxoindoline-7-carboxylic acid
Uniqueness: 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid stands out due to its specific substitution pattern and the presence of both phenyl and carboxylic acid groups, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
2,4-dioxo-5-phenyl-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNFNVJOJNRUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one](/img/structure/B2985636.png)
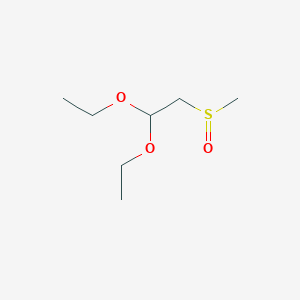
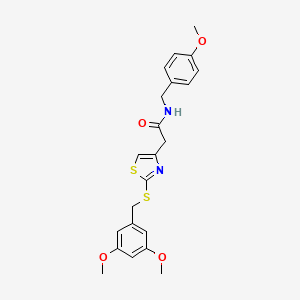
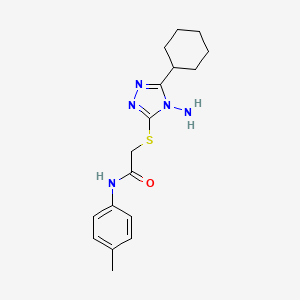
![6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2985648.png)
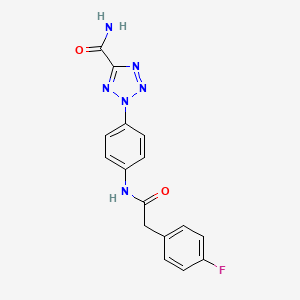
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985650.png)
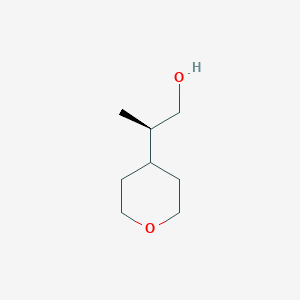
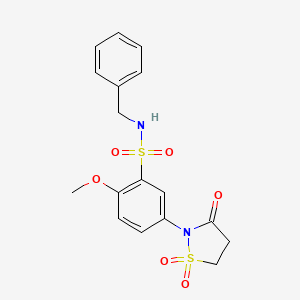
![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea](/img/structure/B2985654.png)
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2985658.png)
